4-Bromo-1-(bromomethyl)-2-chlorobenzene
Overview
Description
4-Bromo-1-(bromomethyl)-2-chlorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of CCR5 Antagonists
4-Bromo-1-(bromomethyl)-2-chlorobenzene has been used in the synthesis of novel non-peptide CCR5 antagonists. This chemical serves as an intermediate in the synthesis process. These compounds have shown certain bioactivities, including acting as CCR5 antagonists with significant inhibitory concentration levels (Cheng De-ju, 2015).
Characterization and Structural Analysis
The compound has been instrumental in the preparation and characterization of various benzamide derivatives. These studies often include structural analysis using techniques like NMR, IR, and MS, providing valuable insights into the molecular structures and properties of these compounds (H. Bi, 2014).
Crystal Structure Studies
It's also used in the study of crystal structures. For example, solvates of related compounds have been analyzed to understand their crystal structures, which can differ significantly depending on the crystalline environment. This research contributes to the broader understanding of molecular interactions and conformations in different states (P. Szlachcic, W. Migda, K. Stadnicka, 2007).
Spectroscopy and Computational Studies
In spectroscopy and computational studies, this compound is used to understand molecular structures and vibrational methods. These studies contribute to the field of molecular spectroscopy and theoretical chemistry, providing deeper insights into the behaviors and properties of various compounds (V. Udayakumar, S. Periandy, S. Ramalingam, 2011).
Vapour Pressure Data Assessment
Research on this compound includes assessing its vapor pressure data. This kind of study is crucial for understanding the thermodynamic properties of substances and can be applied in various scientific and industrial fields (H. Oonk, P. V. D. Linde, Jan Huinink, J. Blok, 1998).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPSDTOQOSPYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620008 | |
Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89720-77-4 | |
Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-(bromomethyl)-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.